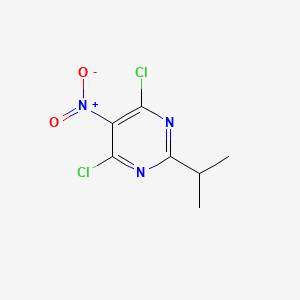
3H-Diazirine, 3-chloro-3-(4-methylphenyl)-
説明
3H-Diazirine, 3-chloro-3-(4-methylphenyl)- is an organic compound with a diazirine functional group. It is commonly used in scientific research as a photoaffinity labeling reagent due to its ability to crosslink proteins and nucleic acids. The compound is synthesized using a multi-step process and has several advantages and limitations for use in lab experiments.
作用機序
The mechanism of action of 3H-Diazirine, 3-chloro-3-(4-methylphenyl)- involves the activation of the diazirine functional group by exposure to ultraviolet light. This results in the formation of a highly reactive carbene intermediate, which can then react with nearby molecules to form a covalent bond. This process allows researchers to selectively crosslink proteins and nucleic acids in a controlled manner.
Biochemical and Physiological Effects:
The use of 3H-Diazirine, 3-chloro-3-(4-methylphenyl)- in scientific research has no known biochemical or physiological effects. The compound is used in vitro and does not interact with living organisms.
実験室実験の利点と制限
The advantages of using 3H-Diazirine, 3-chloro-3-(4-methylphenyl)- in lab experiments include its ability to selectively crosslink proteins and nucleic acids, its stability in the presence of reducing agents, and its compatibility with a wide range of biological samples. The limitations of using the compound include its potential for non-specific labeling, its sensitivity to light and heat, and the need for specialized equipment for UV irradiation.
将来の方向性
There are several future directions for the use of 3H-Diazirine, 3-chloro-3-(4-methylphenyl)- in scientific research. One direction is the development of new photoaffinity labeling reagents with improved specificity and sensitivity. Another direction is the use of the compound in the study of protein-protein interactions in living cells. Additionally, the compound could be used in the development of new drugs and therapies by targeting specific proteins and nucleic acids.
科学的研究の応用
3H-Diazirine, 3-chloro-3-(4-methylphenyl)- is commonly used in scientific research as a photoaffinity labeling reagent. It is used to crosslink proteins and nucleic acids, allowing researchers to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. The compound is also used in the study of enzyme mechanisms and receptor-ligand interactions.
特性
IUPAC Name |
3-chloro-3-(4-methylphenyl)diazirine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-2-4-7(5-3-6)8(9)10-11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJKGIDVIWRSIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(N=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451637 | |
| Record name | 3H-Diazirine, 3-chloro-3-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39184-65-1 | |
| Record name | 3H-Diazirine, 3-chloro-3-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Iodo-3-methoxybenzo[b]thiophene](/img/structure/B1626043.png)

![7-Ethyl-4-oxo-2-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1626045.png)
![5-Bromo-4,7-dihydro-[1,3]dioxepine](/img/structure/B1626047.png)

![3H-Imidazo[4,5-c]pyridine, 3-methyl-](/img/structure/B1626050.png)







